molecular formula C8H20N2O B14245648 2-(Aminomethyl)-3-(diethylamino)propan-1-ol CAS No. 251969-03-6

2-(Aminomethyl)-3-(diethylamino)propan-1-ol

Cat. No.: B14245648
CAS No.: 251969-03-6
M. Wt: 160.26 g/mol
InChI Key: FMHXUAIBLWEKJP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-(diethylamino)propan-1-ol is an organic compound with the molecular formula C7H17NO. It is a derivative of propanol and contains both an amino group and a diethylamino group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-(diethylamino)propan-1-ol typically involves the reaction of diethylamine with an appropriate precursor, such as an epoxide or a halohydrin. One common method is the reaction of diethylamine with glycidol under controlled conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-(diethylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(Aminomethyl)-3-(diethylamino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-(diethylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The diethylamino group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)propan-1-ol: Similar in structure but lacks the aminomethyl group.

    3-(Diethylamino)propan-1-ol: Another structural isomer with different properties.

    2-(Aminomethyl)propan-1-ol: Lacks the diethylamino group, leading to different reactivity and applications.

Uniqueness

2-(Aminomethyl)-3-(diethylamino)propan-1-ol is unique due to the presence of both an aminomethyl group and a diethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

251969-03-6

Molecular Formula

C8H20N2O

Molecular Weight

160.26 g/mol

IUPAC Name

2-(aminomethyl)-3-(diethylamino)propan-1-ol

InChI

InChI=1S/C8H20N2O/c1-3-10(4-2)6-8(5-9)7-11/h8,11H,3-7,9H2,1-2H3

InChI Key

FMHXUAIBLWEKJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN)CO

Origin of Product

United States

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